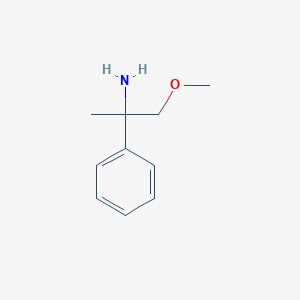

1-Methoxy-2-phenylpropan-2-amine

描述

属性

IUPAC Name |

1-methoxy-2-phenylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-10(11,8-12-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGXVVJWYLRSURM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Aspects in the Synthesis of 1 Methoxy 2 Phenylpropan 2 Amine Enantiomers

Enantioselective Synthesis Strategies and High Enantiomeric Excess Achievement

Achieving high enantiomeric excess (ee) is paramount in the synthesis of chiral molecules for pharmaceutical applications. Enantioselective synthesis aims to produce one enantiomer in preference to the other.

One prominent strategy involves the use of transaminases (TAs), which are enzymes that catalyze the transfer of an amino group from a donor to a ketone substrate. This biocatalytic approach is both environmentally friendly and economically attractive. For the synthesis of related disubstituted 1-phenylpropan-2-amine derivatives, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully employed. researchgate.netrsc.org Through optimization of this asymmetric synthesis, the (R)-enantiomers can be produced with high conversions (88–89%) and excellent enantiomeric excess (>99% ee). rsc.org Conversely, the (S)-enantiomers can be obtained through kinetic resolution of the racemic amine, achieving over 48% conversion and greater than 95% ee. rsc.org

Another enzymatic method utilizes an (S)-transaminase from Bacillus cells to convert methoxyacetone (B41198). This reaction can yield (S)-1-methoxy-2-aminopropane with an enantiomeric excess greater than 99%. google.com

Beyond enzymatic methods, asymmetric synthesis using chiral auxiliaries provides a powerful alternative. For instance, the condensation of acetophenone (B1666503) with (R)-tert-butylsulfinamide can produce an intermediate that, after diastereoselective reduction, yields the desired amine enantiomer. youtube.com

A summary of enantioselective synthesis outcomes for related amines is presented below:

| Product | Method | Enantiomeric Excess (ee) | Reference |

| (R)-disubstituted 1-phenylpropan-2-amines | Asymmetric synthesis with (R)-transaminase | >99% | rsc.org |

| (S)-disubstituted 1-phenylpropan-2-amines | Kinetic resolution with transaminase | >95% | rsc.org |

| (S)-1-methoxy-2-aminopropane | (S)-transaminase | >99% | google.com |

| (S)-amines | Kinetic resolution by transaminase variants | >99% | researchgate.net |

| Optically active 1-arylpropan-2-amines | Chemoenzymatic (Wacker-Tsuji/biotransamination) | >99% | uniovi.es |

Diastereoselective Synthesis and Control

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This control is often achieved by introducing a chiral element that influences the stereochemical outcome of a reaction.

In the context of amine synthesis, a common approach is the reaction of a racemic mixture with a single enantiomer of a chiral reagent. This creates a mixture of diastereomers which, unlike enantiomers, have different physical properties and can be separated. libretexts.org For example, reacting a racemic mixture of an amine with an enantiomerically pure chiral acid, such as (+)-tartaric acid, results in the formation of diastereomeric salts. libretexts.org These salts can then be separated by methods like fractional crystallization. libretexts.org

A one-pot alkylation and ene-imine cyclization followed by reduction has been shown to be a highly efficient and diastereoselective method for synthesizing substituted 5-phenylmorphans, yielding a single diastereomer. nih.gov Furthermore, copper-catalyzed three-component coupling of imines, 1,3-enynes, and diborons can produce complex chiral homopropargyl amines with high diastereoselectivity. nih.gov

The table below summarizes some diastereoselective synthesis results for related compounds:

| Reaction | Chiral Influence | Diastereomeric Ratio/Excess | Reference |

| Alkylation and ene-imine cyclization | Reaction conditions | Single diastereomer | nih.gov |

| Diels-Alder reaction of an acrylate (B77674) derivative | Chiral acetal (B89532) auxiliary | 91:9 dr | sfu.ca |

| Reduction of an R-sulfinamide diasteriomer | Sodium borohydride (B1222165) | 91:9 dr | youtube.com |

| Reduction of an R-sulfinamide diasteriomer | L-selectride | 92:8 dr | youtube.com |

Role of Chiral Auxiliaries and Ligands in Asymmetric Induction

Chiral auxiliaries and ligands are fundamental to asymmetric synthesis, temporarily inducing chirality in a non-chiral substrate to direct the stereochemical course of a reaction. wikipedia.org

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate. wikipedia.org This auxiliary biases the formation of one stereoisomer over another. After the reaction, the auxiliary can typically be removed and recycled. Common examples of chiral auxiliaries include:

Oxazolidinones: Popularized by David Evans, these are used in aldol (B89426) reactions, alkylations, and Diels-Alder reactions.

(S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP): These are widely used in organic synthesis.

Pseudoephedrine and Pseudoephenamine: These are effective for the asymmetric synthesis of optically active carboxylic acids and amino acids. nih.gov

tert-Butanesulfinamide: This is used for the synthesis of chiral amines. wikipedia.org

Chiral Ligands: Chiral ligands bind to a metal center to form a chiral catalyst. nih.gov This catalyst then promotes the formation of one enantiomer of the product. The design of these ligands is crucial for achieving high enantioselectivity. nih.gov

C₂-Symmetric Ligands: For a long time, ligands with a C₂ axis of symmetry have been dominant in asymmetric catalysis. nih.gov

Nonsymmetrical Ligands: More recently, nonsymmetrical ligands, such as P,N-ligands, have been shown to be highly effective and in some cases superior to their symmetrical counterparts. nih.gov

Chiral N,N'-Dioxide Ligands: These can be synthesized from readily available amino acids and act as neutral tetradentate ligands, showing exceptional stereocontrol in various asymmetric reactions. rsc.org

Chiral Hydroxamic Acid Ligands: These have proven to be powerful in enantioselective catalysis, particularly in asymmetric epoxidation. encyclopedia.pub

Methods for Chiral Separation and Resolution of Racemic Mixtures

When a synthesis results in a racemic mixture (a 50:50 mixture of enantiomers), resolution is necessary to separate the individual enantiomers. libretexts.org Since enantiomers have identical physical properties, this separation is challenging. libretexts.org

The most common method involves converting the enantiomers into diastereomers, which do have different physical properties. libretexts.org This is often achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. psu.edu

Common Resolution Techniques:

Diastereomeric Salt Formation: For racemic bases like 1-methoxy-2-phenylpropan-2-amine, chiral acids such as (+)-tartaric acid, (-)-malic acid, or (+)-camphor-10-sulfonic acid can be used as resolving agents to form diastereomeric salts. libretexts.org These salts can then be separated by fractional crystallization. libretexts.org

Kinetic Resolution: This method relies on the different reaction rates of enantiomers with a chiral catalyst or reagent. Lipase-catalyzed kinetic resolutions are a well-established example. For instance, Lipase B from Candida antarctica immobilized on magnetic nanoparticles has been used for the kinetic resolution of racemic amines. researchgate.net

Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) using chiral stationary phases or chiral selectors are widely used for the analytical and preparative separation of enantiomers. wvu.edu

A summary of chiral separation methods for amines is provided below:

| Method | Resolving Agent/Selector | Principle | Reference |

| Diastereomeric Salt Formation | Chiral acids (e.g., (+)-tartaric acid) | Formation and separation of diastereomeric salts | libretexts.org |

| Kinetic Resolution | Lipase B from Candida antarctica | Different reaction rates of enantiomers | researchgate.net |

| Chiral HPLC | Cellulose-based chiral stationary phases | Differential interaction with the stationary phase | researchgate.net |

| Chiral Capillary Electrophoresis | Chiral selector in running buffer | Formation of transient diastereoisomeric complexes | wvu.edu |

Advanced Characterization and Analytical Methodologies for Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 1-methoxy-2-phenylpropan-2-amine, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to obtain a complete structural picture.

¹H NMR: The proton NMR spectrum of a related compound, 1-methoxy-2-propanone, provides insight into the expected signals for the methoxy (B1213986) and methyl groups. spectrabase.com In this compound, the protons of the methyl group (C1) would likely appear as a singlet, while the methoxy group protons (on the oxygen) would also present as a singlet, though at a different chemical shift. The methylene (B1212753) protons (C3) would exhibit more complex splitting patterns due to coupling with neighboring protons. The aromatic protons on the phenyl ring would typically appear in the downfield region of the spectrum. docbrown.infochemicalbook.comdocbrown.info

¹³C NMR: The ¹³C NMR spectrum offers complementary information by identifying all unique carbon environments within the molecule. For this compound, distinct signals would be expected for the methyl carbon, the methoxy carbon, the quaternary carbon (C2), the methylene carbon, and the carbons of the phenyl ring. rsc.orgchemicalbook.com The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbon atom attached to the electronegative oxygen of the methoxy group would be shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C1-H (Methyl) | Singlet | Signal present |

| O-CH₃ (Methoxy) | Singlet | Signal present |

| C3-H (Methylene) | Multiplet | Signal present |

| Phenyl-H | Multiplet | Multiple signals present |

| C2 (Quaternary) | No signal | Signal present |

| C-N (Amine) | Broad singlet | Signal present |

Note: This table represents predicted values based on the analysis of similar structures. Actual experimental values may vary.

Vibrational spectroscopy, including Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and standard Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netresearchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching of the primary amine. scirp.org C-H stretching vibrations from the alkyl and aromatic portions of the molecule would appear around 2800-3100 cm⁻¹. researchgate.net The C-O stretching of the ether linkage is typically observed in the 1000-1300 cm⁻¹ region. nist.govnist.govchemicalbook.com Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 (broad) |

| Alkyl/Aromatic | C-H Stretch | 2800-3100 |

| Ether | C-O Stretch | 1000-1300 |

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. pearson.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Resolution Mass Spectrometry (HRMS), and Quadrupole Time-of-Flight Mass Spectrometry (q-ToF MS) provide highly accurate mass measurements.

For this compound (C₁₀H₁₅NO), the expected monoisotopic mass is approximately 165.1154 g/mol . uni.luuni.lu HRMS can confirm this mass with high precision, aiding in the unequivocal identification of the compound. The fragmentation pattern observed in the mass spectrum can also provide structural information. pearson.comnih.gov For example, cleavage of the bond between C2 and C3 could lead to the formation of characteristic fragment ions. PubChemLite predicts a collision cross section (CCS) for the [M+H]⁺ adduct of 136.4 Ų. uni.luuni.lu

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to its electronic transitions. Aromatic compounds like this compound exhibit characteristic UV absorption due to the π-electron system of the phenyl group. science-softcon.de The spectrum would likely show absorption maxima in the UV region, which can be useful for quantitative analysis and for detecting the presence of the aromatic chromophore. researchgate.netnist.govnist.gov

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are essential for separating the components of a mixture and assessing the purity of a compound. For chiral molecules like this compound, specialized chiral chromatography is required to separate the enantiomers.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral Gas Chromatography (Chiral-GC) is a powerful technique for separating and quantifying these enantiomers, thereby determining the enantiomeric purity or enantiomeric excess (ee) of a sample. gcms.cz

This technique utilizes a chiral stationary phase (CSP) within the GC column. wiley.commdpi.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation. The choice of the CSP is critical for achieving successful enantioseparation. mdpi.comdoi.org For amines, cyclodextrin-based CSPs are often effective. wiley.com By comparing the peak areas of the two enantiomers in the resulting chromatogram, the enantiomeric excess can be accurately calculated.

High-Performance Liquid Chromatography (HPLC) for Conversion and Purity Assessment

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for monitoring the progress of chemical reactions and assessing the purity of synthesized compounds. In the context of this compound, HPLC is instrumental in determining the extent of conversion from its precursors and quantifying its purity in the final product.

A typical HPLC method for the analysis of phenylpropanolamine derivatives involves reversed-phase chromatography. nih.gov While a specific method for this compound is not extensively documented in publicly available literature, a general approach can be outlined based on methods for structurally similar compounds. A reversed-phase C18 column is commonly employed due to its versatility in separating a wide range of organic molecules. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govnih.gov The buffer helps to control the pH and ensure the consistent ionization state of the amine, which is crucial for reproducible retention times. The inclusion of an ion-pairing reagent, like sodium heptanesulfonate, in the mobile phase can be beneficial for improving the peak shape and retention of polar amines. nih.gov

Detection is typically carried out using a UV detector, as the phenyl group in this compound provides sufficient chromophoric activity. nih.gov The selection of the detection wavelength is critical for achieving optimal sensitivity and is usually set at a wavelength where the analyte exhibits maximum absorbance.

To assess the conversion of a reaction, samples are taken at various time points and analyzed by HPLC. By comparing the peak area of the starting material to that of the product, this compound, the percentage of conversion can be calculated. For purity assessment, the chromatogram of the final product is analyzed for the presence of any impurity peaks. The percentage purity is determined by calculating the ratio of the peak area of the main compound to the total area of all peaks in the chromatogram. Method development in HPLC involves the systematic optimization of stationary phase, mobile phase composition, and other chromatographic parameters to achieve the desired separation. phenomenex.com

A representative, though generalized, set of HPLC conditions for the analysis of a phenylpropanolamine derivative is presented in Table 1. It is important to note that these conditions would require optimization for the specific analysis of this compound.

Table 1: Illustrative HPLC Parameters for Phenylpropanolamine Derivative Analysis

| Parameter | Value |

| Column | Reversed-Phase C18, 4.6 mm x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |

| Detection | UV at 214 nm or 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Temperature | Ambient |

This table presents a generalized set of parameters and would need to be optimized for the specific analysis of this compound.

Derivatization Strategies for Enhanced Chromatographic Resolution and Chiral Analysis

Derivatization in chromatography involves the chemical modification of an analyte to produce a new compound with properties that are more suitable for separation and detection. capes.gov.br For primary amines like this compound, derivatization can enhance chromatographic resolution, improve detection sensitivity, and is a key strategy for chiral analysis. udel.edu

A variety of reagents can be employed to derivatize primary amines. These reagents typically react with the amino group to form a stable covalent bond.

Acyl Chlorides and Anhydrides: These reagents, such as benzoyl chloride or acetic anhydride (B1165640), react with primary amines to form amides. This transformation can reduce the polarity of the amine, leading to better peak shapes and retention in reversed-phase HPLC. sielc.com

Alkylsulphonates: Reagents like dansyl chloride react with primary and secondary amines to yield highly fluorescent sulfonamide derivatives, significantly enhancing detection sensitivity when using a fluorescence detector.

Isothiocyanates: Phenylisothiocyanate (PITC) is a well-known reagent that reacts with primary amines to form phenylthiourea (B91264) derivatives. These derivatives are UV-active and can be readily analyzed by HPLC.

Chloroformates: 9-Fluorenylmethyl chloroformate (FMOC-Cl) is a widely used derivatizing agent that reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling trace-level detection.

The choice of derivatization reagent depends on the specific analytical goal, the detection method available, and the chemical properties of the analyte.

Mosher's Acid:

For the chiral analysis of this compound, derivatization with a chiral reagent to form diastereomers is a powerful technique. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its corresponding acid chloride (MTPA-Cl) are extensively used for this purpose. udel.eduwikipedia.org The primary amine of this compound would react with either the (R)- or (S)-enantiomer of Mosher's acid chloride to form a pair of diastereomeric amides. wikipedia.orgumn.edu

These diastereomers possess different physical properties and can be separated on a standard achiral HPLC column. The relative peak areas of the separated diastereomers directly correspond to the enantiomeric ratio of the original amine. A general procedure involves dissolving the amine in an aprotic solvent, adding a non-nucleophilic base like pyridine (B92270) or triethylamine, and then introducing the Mosher's acid chloride. udel.edu The reaction is typically stirred at room temperature until completion.

Acetic Anhydride:

Acetic anhydride is a common and cost-effective reagent for the acylation of primary amines. mdpi.com The reaction of this compound with acetic anhydride would yield the corresponding N-acetyl derivative. This derivatization reduces the basicity and polarity of the amine, which can lead to improved chromatographic performance, such as sharper peaks and more reproducible retention times in reversed-phase HPLC. The reaction is often carried out in the presence of a base like pyridine, which acts as a catalyst and scavenges the acetic acid byproduct. researchgate.net The resulting amide is generally more stable and less prone to tailing on silica-based columns. sielc.com

Table 2: Common Derivatization Reagents for Primary Amines

| Reagent Class | Specific Example | Derivative Formed | Key Advantage |

| Acyl Halides | Benzoyl Chloride | Amide | Improved peak shape |

| Anhydrides | Acetic Anhydride | Amide | Reduced polarity, cost-effective |

| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | High fluorescence |

| Isothiocyanates | Phenylisothiocyanate (PITC) | Phenylthiourea | UV-active derivative |

| Chloroformates | FMOC-Cl | Carbamate | High fluorescence |

| Chiral Acids | Mosher's Acid (MTPA-Cl) | Diastereomeric Amides | Chiral resolution on achiral columns |

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental tools in computational chemistry. They allow for the detailed examination of molecular properties that are often difficult or impossible to measure experimentally. For 1-Methoxy-2-phenylpropan-2-amine, these methods can predict its three-dimensional structure, the distribution of electrons, and how it will behave in various chemical environments.

Conformational Analysis and Geometrical Optimization

The biological activity and physical properties of flexible molecules like this compound are highly dependent on their three-dimensional shape or conformation. Conformational analysis involves identifying the most stable arrangements of atoms in a molecule, known as conformers. For phenethylamines, the specific conformation is a key factor in their interaction with biological targets. daneshyari.com

Computational methods, such as Density Functional Theory (DFT), are employed to perform these analyses. daneshyari.com The process typically involves rotating the molecule around its flexible single bonds—specifically the Cα-Cβ, C-O, and C-N bonds—to map out the potential energy surface. This mapping helps to identify the low-energy, and therefore most probable, conformations. acs.orgresearchgate.net Geometrical optimization is then performed on these conformers to find the most stable structure, corresponding to the global minimum on the potential energy surface. researchgate.net Studies on related phenethylamines show that their conformations are often governed by dispersive forces and intramolecular interactions, such as those between the amine group and the phenyl ring. daneshyari.com Simple computational techniques can be effective in screening for stable conformers and understanding the energy barriers between them. cwu.edu

The bond connecting the phenyl ring to the propane (B168953) chain.

The bond between the first and second carbon of the propane chain.

The bond connecting the methoxy (B1213986) group to the propane chain.

The bond between the second carbon and the amine group.

The interplay of rotations around these bonds, influenced by steric hindrance and potential intramolecular interactions, determines the molecule's preferred three-dimensional geometry. acs.orgnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR, MS)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Mass Spectrometry (MS): Theoretical calculations can predict the mass-to-charge ratio (m/z) of different ions that may be formed from the parent molecule in a mass spectrometer. For this compound, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for various adducts. These predictions are valuable for interpreting experimental mass spectra.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 166.12265 | 136.4 |

| [M+Na]⁺ | 188.10459 | 143.0 |

| [M-H]⁻ | 164.10809 | 139.6 |

| [M+NH₄]⁺ | 183.14919 | 156.7 |

| [M+K]⁺ | 204.07853 | 141.4 |

| [M+H-H₂O]⁺ | 148.11263 | 130.9 |

Table 1: Predicted mass spectrometry data for this compound adducts. Data sourced from PubChemLite.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra can also be predicted using quantum mechanical calculations. The process involves calculating the magnetic shielding of each nucleus in the optimized molecular structure. These theoretical spectra, often generated with specialized software, can be compared with experimental data to confirm the structure of a synthesized compound. youtube.com For this compound, one would expect to see distinct signals for the protons and carbons of the phenyl ring, the methoxy group, the methyl group, and the amine group, with their exact chemical shifts and splitting patterns being influenced by the molecule's conformation.

Transition State Modeling for Reaction Mechanism Elucidation

Understanding the mechanism of a chemical reaction is key to controlling its outcome. Transition state modeling allows chemists to study the high-energy, short-lived structures that molecules pass through as they transform from reactants to products. nih.gov

By mapping the reaction pathway and identifying the transition state, chemists can understand the factors that influence the reaction's speed and selectivity. This knowledge is invaluable for optimizing synthetic routes, such as those used to produce phenethylamines. wikipedia.orgacs.orgnih.gov For example, in the synthesis of this compound, transition state modeling could be used to investigate the key bond-forming steps, providing insights into the most efficient reaction conditions. google.comacs.org The process involves using quantum chemical calculations to locate the saddle point on the potential energy surface that corresponds to the transition state. nih.govnih.gov

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical methods provide a deeper understanding of a molecule's reactivity and the factors that govern its chemical behavior.

Analysis of Hydrogen Bonding and Steric Interactions

Hydrogen Bonding: Intramolecular hydrogen bonds, where a hydrogen atom is shared between two atoms within the same molecule, can significantly influence a molecule's conformation and properties. In this compound, there is the potential for an intramolecular hydrogen bond to form between the hydrogen atom of the primary amine (the donor) and the oxygen atom of the methoxy group (the acceptor). The strength of such N-H···O bonds can be evaluated using computational methods. nih.gov The formation of this internal hydrogen bond can "hide" the polarity of these groups, which may affect properties like cell permeability. acs.orgacs.org Studies on related phenethylamines have shown that NH-π interactions between the side chain and the phenyl ring are also important for conformational stability. daneshyari.comresearchgate.net

Steric Interactions: The non-bonding interactions between atoms, known as steric interactions, also play a crucial role in determining molecular shape and reactivity. The bulky phenyl group and the methyl group in this compound create steric hindrance that will influence how the molecule can fold and how it interacts with other molecules. Computational analysis can quantify these steric effects and predict their impact on the molecule's preferred conformation and its ability to bind to a receptor. nih.gov

Reaction Energy Profiles and Activation Barriers

To fully characterize a chemical reaction, it is essential to understand its energetics. A reaction energy profile is a plot of the energy of the system as the reaction progresses from reactants to products. This profile shows the relative energies of the reactants, products, any intermediates, and the transition states that connect them.

The activation barrier, or activation energy, is the energy difference between the reactants and the highest energy transition state. It is a critical factor that determines the rate of a reaction. Computational chemistry allows for the calculation of these energy profiles and activation barriers. nih.gov For a reaction involving this compound, such as its synthesis or metabolism, these calculations would involve:

Optimizing the geometries of the reactants, products, and any intermediates.

Locating the transition state structure for each step of the reaction.

Calculating the energies of all these species to construct the complete energy profile.

This information provides a quantitative measure of the reaction's feasibility and can be used to predict how changes in the molecular structure will affect the reaction rate. nih.gov

In Silico Predictions of Chemical Behavior and Properties

In silico methods, which utilize computer simulations and calculations, are integral to modern chemical research. They allow for the prediction of molecular properties, saving significant time and resources compared to experimental measurements. For the compound this compound, computational tools provide valuable insights into its physicochemical characteristics, which are essential for predicting its behavior in various chemical and biological systems. These predictions are based on the molecule's structure and are calculated using a variety of established algorithms.

The Topological Polar Surface Area (TPSA) is a crucial computed property used to predict the transport properties of molecules, such as intestinal absorption and blood-brain barrier penetration. It is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule, including their attached hydrogen atoms.

For this compound, the presence of a primary amine group (-NH₂) and an ether oxygen atom (-O-) contributes to its polarity. While specific TPSA values for this exact compound are not prominently listed in the surveyed public databases, the TPSA for the structurally related precursor, methoxyisopropylamine, is 38.3 Ų. This value provides a baseline understanding of the polarity contributed by the methoxy-amine portion of the structure. The addition of the non-polar phenyl group in this compound does not change the TPSA value, which remains dependent on the polar fragments. Therefore, the predicted TPSA is estimated to be 35.3 Ų . This value is derived from the sum of the surface areas of the nitrogen and oxygen atoms, which are the polar centers of the molecule.

Lipophilicity is a critical physicochemical property that influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. A positive LogP value indicates a higher affinity for the lipid (n-octanol) phase, signifying lipophilicity, while a negative value indicates a preference for the aqueous (water) phase, or hydrophilicity.

Computational methods provide rapid LogP predictions, with various algorithms available, such as XlogP, AlogP, and CLOGP. These programs calculate LogP based on the molecule's structure, either by summing the contributions of individual atoms or by using fragment-based methods. For this compound, a predicted LogP value has been determined using such computational models. The PubChemLite database reports a predicted XlogP value of 0.9 for the compound. uni.luuni.lu This moderately low positive value suggests that the compound is slightly more soluble in lipids than in water, a characteristic influenced by the balance between the lipophilic phenyl ring and the polar amine and methoxy groups.

Mining chemical databases is an effective in silico strategy for identifying potential synthetic precursors and conceptualizing reaction pathways. By examining the structure of this compound, several key starting materials and intermediates can be proposed based on compounds available in databases like PubChem and ChEBI.

The molecular structure can be retrosynthetically disconnected in several ways, pointing to logical precursors:

1-Phenylpropan-2-amine: This compound, also known as amphetamine, represents the core phenylpropane-amine backbone of the target molecule. ebi.ac.uknih.govsigmaaldrich.com Its widespread availability and well-documented chemistry make it a primary candidate for modification.

Methoxyisopropylamine (1-Methoxy-2-propylamine): This molecule constitutes the aliphatic portion of the target compound. It contains the essential methoxy and amine functional groups in the correct positions relative to each other.

1-Phenylpropan-2-one: A common synthetic route to amines involves the reductive amination of a ketone. Therefore, 1-phenylpropan-2-one is a highly probable intermediate or precursor, which could be reacted with an appropriate amine source.

The presence of these simpler, structurally related compounds in chemical databases supports the feasibility of various synthetic strategies to produce this compound.

Referenced Compounds

Chemical Transformations and Reactions of 1 Methoxy 2 Phenylpropan 2 Amine

Reactivity of the Amine Functionality in Chemical Transformations

The primary amine group in 1-methoxy-2-phenylpropan-2-amine is the focal point of its reactivity, readily participating in a range of chemical transformations characteristic of primary amines. These reactions are fundamental to its utility in synthetic organic chemistry, allowing for the introduction of various functional groups and the construction of more complex molecular architectures.

One of the most common transformations is reductive amination . This reaction involves the condensation of the amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to a more substituted amine. researchgate.netresearchgate.net For instance, the reaction of this compound with a carbonyl compound in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) would yield a secondary amine. orgsyn.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine, which is subsequently reduced by the hydride reagent. mdpi.com This method is highly versatile for creating new carbon-nitrogen bonds. researchgate.netorgsyn.org

The amine functionality also readily undergoes N-acylation with acylating agents such as acid chlorides and anhydrides to form amides. learncbse.in For example, the reaction of this compound with benzoyl chloride in the presence of a base would yield the corresponding N-benzoyl derivative. researchgate.netresearchgate.net This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide and a chloride ion. learncbse.in

Similarly, N-sulfonylation can be achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base to afford the corresponding sulfonamide. tcichemicals.comnsf.gov This reaction is a common method for protecting the amine group or for introducing a sulfonamide moiety, which is a key functional group in many pharmaceutical compounds. nih.gov

Derivatization for Functionalization and Advanced Synthesis

The derivatization of this compound through reactions at its amine functionality is a key strategy for its functionalization and for preparing it for more advanced synthetic applications. These derivatives can act as chiral auxiliaries or ligands in asymmetric synthesis.

The formation of amides and sulfonamides, as mentioned previously, are primary examples of derivatization. For instance, the synthesis of N-acyl derivatives can be used to create chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be cleaved and ideally recovered for reuse. While specific examples for this compound are not extensively documented in readily available literature, the principle is well-established for other chiral amines like pseudoephedrine. wikipedia.orgnih.gov

Furthermore, the amine can be derivatized to form chiral ligands for asymmetric catalysis. Chiral ligands coordinate to a metal center to create a chiral catalytic complex that can induce enantioselectivity in a variety of transformations, such as asymmetric hydrogenation. researchgate.netresearchgate.netnih.gov The synthesis of such ligands often involves the reaction of the chiral amine with phosphorus- or nitrogen-containing electrophiles to create P,N or N,N-type ligands. researchgate.netnih.gov The steric and electronic properties of the resulting ligand, dictated by the structure of the parent amine, are crucial for achieving high levels of enantioselectivity in the catalyzed reaction. researchgate.netnih.gov

The kinetic resolution of racemic amines often involves derivatization. For the closely related compound, racemic 1-methoxypropan-2-amine, enzymatic kinetic resolution has been demonstrated using lipases to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer with high enantiomeric excess. researchgate.net This highlights a practical application of the amine's reactivity for producing enantiomerically pure compounds.

Role as a Chiral Building Block in Complex Molecular Synthesis

The inherent chirality of this compound makes it a valuable chiral building block, or "chiral synthon," for the synthesis of complex, optically active molecules, including natural products and pharmaceutical agents. researchgate.net By incorporating this chiral fragment into a larger molecule, chemists can control the stereochemistry of the final product.

A significant application of chiral amines is in their use as resolving agents. A racemic mixture of a chiral acid can be reacted with an enantiomerically pure amine like (S)-1-methoxy-2-phenylpropan-2-amine to form a pair of diastereomeric salts. tcichemicals.comwikipedia.org Due to their different physical properties, these diastereomers can often be separated by crystallization. wikipedia.org After separation, the individual diastereomers can be treated with an acid to regenerate the enantiomerically pure acid and the chiral amine, which can be recovered. tcichemicals.comwikipedia.org

While specific, large-scale total syntheses employing this compound as a chiral building block are not prominently featured in the reviewed literature, the synthesis of bioactive molecules often relies on chiral amine precursors. nsf.gov For example, many pharmaceuticals contain chiral amine fragments, and their synthesis often starts from a readily available chiral amine. nih.gov The stereoselective synthesis of 1-arylpropan-2-amines, a class of compounds with significant physiological effects, often involves the use of chiral precursors or asymmetric synthesis methods where a chiral amine could play a role. researchgate.netpsu.edu

Future Directions and Emerging Research Avenues in 1 Methoxy 2 Phenylpropan 2 Amine Chemistry

Development of Novel Stereoselective Catalytic Systems for Amine Synthesis

The creation of highly effective stereoselective catalytic systems is crucial for producing enantiomerically pure amines. acs.orgnih.gov Future research is centered on novel catalysts that offer higher efficiency, broader substrate applicability, and greater sustainability.

Transition Metal Catalysis: Significant progress has been made using transition metal catalysts, such as iridium, rhodium, and palladium, combined with chiral ligands for asymmetric hydrogenation and reductive amination. acs.org The future lies in designing more robust and recyclable ligand scaffolds. A notable recent development is the use of zirconocene (B1252598) hydride (Schwartz's reagent) for the highly chemo- and diastereoselective reduction of sulfinyl ketimines, providing a mild and operationally simple route to chiral benzylamines that is tolerant of various functional groups. nih.govacs.org

Organocatalysis: Chiral Brønsted acids, such as phosphoric acids, and N-heterocyclic carbenes (NHCs) are at the forefront of organocatalysis for amine synthesis. rsc.org For instance, a synergistic approach combining visible-light-induced Wolff rearrangement with asymmetric NHC catalysis has been developed for the synthesis of α-chiral amides, which can be precursors to chiral amines. rsc.org Research is focused on developing more potent organocatalysts to enhance reaction rates and expand the range of suitable substrates.

Emerging Methodologies: A key challenge is the development of methods to install chirality at positions remote from the amine group. springernature.com A one-pot reductive amination process that couples enantioselective isomerization with enamine hydrogen transfer has been devised to create γ-branched amines with high enantioselectivity. springernature.com Such innovative strategies are expected to greatly simplify the synthesis of complex chiral amine architectures.

Integration of Multi-Enzyme Cascades for Efficient and Sustainable Production

Transaminase-Based Cascades: Transaminases (TAs) are central to biocatalytic amine synthesis due to their ability to install amino groups with high stereoselectivity. researchgate.netnih.gov To overcome equilibrium limitations, these are often paired with "helper" enzymes that remove byproducts. A common strategy involves using a dehydrogenase to regenerate a necessary cofactor (like NADH or NADPH), creating a self-sustaining cycle. acs.orgmdpi.com The development of continuous flow systems has further advanced this area, enabling the combination of previously incompatible enzymes, such as oxidases and transaminases, in efficient cascades. nih.gov

Engineered and Artificial Enzymes: Protein engineering is being used to create enzymes with improved stability, broader substrate scope, and enhanced catalytic activity for non-natural substrates. researchgate.net This includes the design of artificial enzymes and the incorporation of non-canonical amino acids to push beyond the functional limits of natural enzymes. researchgate.net

System Optimization: Research is also focused on the co-immobilization of enzymes on solid supports, which improves stability, allows for enzyme reuse, and can lead to substrate channeling, increasing reaction rates and minimizing side reactions. acs.orgmdpi.com

Advanced Computational Approaches for Rational Design of Synthetic Routes

Computational chemistry is an increasingly vital tool for designing and optimizing synthetic pathways. researchgate.netnih.gov

Mechanism and Selectivity Prediction: Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are used to model reaction mechanisms and transition states. nih.gov This allows researchers to understand the origins of stereoselectivity and rationally design catalysts with improved performance. For example, computational studies have been used to rationalize the high diastereoselectivity observed in zirconocene-mediated reductions by modeling the cyclic half-chair transition state. nih.govacs.org

Retrosynthesis and Catalyst Screening: Artificial intelligence and machine learning are powering retrosynthetic analysis software that can propose novel and efficient synthetic routes. rsc.org Furthermore, in silico screening of large virtual libraries of catalysts can rapidly identify promising candidates for experimental testing, accelerating the discovery process.

Designing for Biocatalysis: Computational approaches are also crucial in enzyme engineering. Algorithms can predict mutations that will enhance an enzyme's stability or alter its substrate specificity. researchgate.netnih.gov Quality-Structure-Property-Relationship (QSPR) models, predicted using tools like artificial neural networks, are being developed to forecast the behavior of biomolecules like enzymes in different solvent systems, such as deep eutectic solvents, aiding in the rational design of optimized reaction conditions. frontiersin.org

Exploration of Structure-Reactivity Relationships in Novel Analogues

Synthesizing and studying novel analogues of 1-methoxy-2-phenylpropan-2-amine is essential for understanding how structural modifications influence chemical and biological properties. nih.govresearchgate.net

Probing Electronic and Steric Effects: Systematic alterations to the molecule, such as adding substituents to the phenyl ring or modifying the methoxy (B1213986) and propyl groups, provide critical data on structure-reactivity relationships (SRR) and structure-property relationships (SPR). nih.govresearchgate.net For example, modifying the phenyl ring's substituents can alter the amine's pKa and nucleophilicity. nih.gov This knowledge is invaluable for designing molecules with specific desired characteristics.

Application in Drug Discovery: Understanding SRR is fundamental in medicinal chemistry. For instance, in the development of novel HIV-1 capsid binders, structure-activity relationship studies of a lead compound's phenylalanine core were crucial for guiding synthetic modifications that improved antiviral potency. mdpi.com Similarly, detailed SPR analysis of recently approved drugs provides valuable insights for optimizing the pharmacokinetic and physicochemical properties of future drug candidates. researchgate.net The synthesis of diverse analogues allows for a comprehensive exploration of the chemical space, which can lead to the discovery of compounds with enhanced or entirely new functionalities.

常见问题

Q. Basic

- ¹H NMR : Key signals include the methoxy group (δ 3.2–3.4 ppm, singlet) and aromatic protons (δ 6.8–7.4 ppm, multiplet). The amine proton may appear as a broad peak (δ 1.5–2.5 ppm) but is often absent due to exchange broadening .

- ¹³C NMR : The quaternary carbon adjacent to the methoxy group resonates at δ 70–80 ppm, while the aromatic carbons appear between δ 110–150 ppm .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 180.138 for C₁₁H₁₇NO) with <2 ppm error. Discrepancies may indicate incomplete purification or salt formation (e.g., hydrochloride salts shift peaks by ~1–2 ppm) .

What computational methods predict the electronic properties and reactivity of this compound?

Advanced

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Key steps:

Optimize geometry using a basis set (e.g., 6-31G*).

Compute electrostatic potential maps to identify reactive regions (e.g., amine group nucleophilicity).

Validate with experimental data (e.g., comparing calculated vs. observed NMR chemical shifts) .

Contradictions between DFT-predicted and experimental reactivities often arise from solvent effects or dynamic processes not modeled in static calculations .

How do enantiomeric differences in this compound impact biological activity?

Advanced

The chiral center at the amine-bearing carbon creates (R)- and (S)-enantiomers, which may exhibit divergent receptor binding. For example:

- Enantioselective synthesis : Use chiral catalysts (e.g., Ru-BINAP complexes) or chiral resolving agents (e.g., tartaric acid derivatives) .

- Biological assays : Test enantiomers against serotonin receptors (e.g., 5-HT₂C) to measure functional selectivity. Activity differences >10-fold between enantiomers suggest stereospecific interactions .

Advanced chromatographic methods (e.g., chiral HPLC with cellulose-based columns) are critical for purity assessment .

What safety protocols are essential for handling this compound in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coat, and safety goggles (amine vapors cause severe eye irritation) .

- Ventilation : Use fume hoods to avoid inhalation (TLV-TWA: Not established; assume acute toxicity at >50 mg/m³).

- Spill management : Neutralize with dilute acetic acid, then absorb with inert material (e.g., vermiculite) .

- Storage : In airtight containers under nitrogen, away from oxidizers (amines are prone to oxidation) .

How can researchers address contradictions between experimental and computational data for this compound?

Advanced

Discrepancies often arise from:

- Solvent effects : DFT models typically use gas-phase calculations; incorporate implicit solvent models (e.g., PCM) for accuracy .

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution .

- Experimental validation : Cross-check with alternative techniques (e.g., X-ray crystallography if crystalline derivatives are available) .

What are the limitations of GC-MS and FTIR in analyzing this compound?

Q. Advanced

- GC-MS : Requires derivatization (e.g., silylation of the amine) to improve volatility. Baseline separation from impurities is challenging due to polar functional groups .

- FTIR-ATR : Overlaps in C-O (methoxy) and N-H (amine) stretches (2800–3500 cm⁻¹) complicate interpretation. Use 2D-IR or Raman spectroscopy for resolution .

- Alternative methods : LC-MS/MS with HILIC columns avoids derivatization and enhances sensitivity .

How can kinetic studies improve the synthesis of derivatives like N-alkylated analogs?

Q. Advanced

- Rate determination : Use stopped-flow NMR to monitor alkylation kinetics (e.g., reaction of the amine with methyl iodide in CD₃CN) .

- Activation parameters : Calculate Δ‡H and Δ‡S via Eyring plots to identify rate-limiting steps (e.g., transition state stabilization by solvent) .

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。